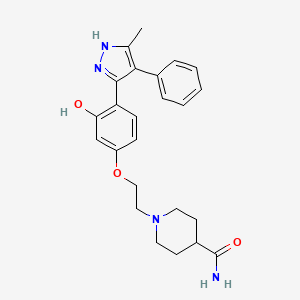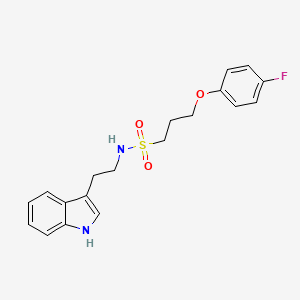
N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide, also known as Compound 21, is a novel small molecule drug candidate that has gained significant attention in the scientific community. It is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), which is expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion.
Mécanisme D'action
N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 acts as an agonist of GPR40, a receptor that is expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion. Activation of GPR40 by N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 leads to the release of insulin from pancreatic beta cells, which helps to regulate blood glucose levels.
Biochemical and Physiological Effects:
N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 has been shown to have several biochemical and physiological effects. It enhances glucose-stimulated insulin secretion in pancreatic beta cells, leading to improved glucose homeostasis. It also improves glucose tolerance and insulin sensitivity in obese and diabetic mice. In addition, N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 has been found to reduce hepatic glucose production, which can contribute to the development of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 is its high potency and selectivity for GPR40. This makes it an ideal tool for studying the role of GPR40 in glucose homeostasis and insulin secretion. However, one limitation of N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 is its relatively short half-life, which can make it challenging to use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21. One area of interest is the development of more stable analogs of N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 that have a longer half-life and can be used in vivo. Another area of interest is the investigation of the effects of N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 on other metabolic pathways, such as lipid metabolism and inflammation. Finally, the potential therapeutic applications of N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 in the treatment of type 2 diabetes and other metabolic disorders warrant further investigation.
Conclusion:
In conclusion, N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 is a novel small molecule drug candidate that has gained significant attention in the scientific community. It is a potent and selective agonist of GPR40, which plays a crucial role in glucose-stimulated insulin secretion. N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. Further research is needed to fully understand the biochemical and physiological effects of N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 involves several steps, including the reaction of 4-fluorophenol with 3-chloropropanesulfonyl chloride to form 3-(4-fluorophenoxy)propane-1-sulfonyl chloride. This intermediate is then reacted with 2-(1H-indol-3-yl)ethanamine to form N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21. The synthesis method has been optimized to produce high yields of pure N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21.
Applications De Recherche Scientifique
N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It has been shown to enhance glucose-stimulated insulin secretion in pancreatic beta cells, leading to improved glucose homeostasis in animal models of diabetes. In addition, N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 has been found to improve glucose tolerance and insulin sensitivity in obese and diabetic mice.
Propriétés
IUPAC Name |
3-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c20-16-6-8-17(9-7-16)25-12-3-13-26(23,24)22-11-10-15-14-21-19-5-2-1-4-18(15)19/h1-2,4-9,14,21-22H,3,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMLJIHOVCVYSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)CCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid](/img/structure/B2975201.png)
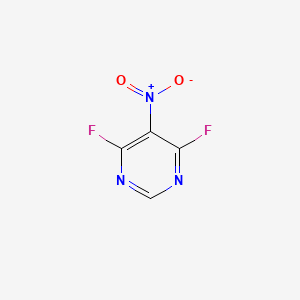
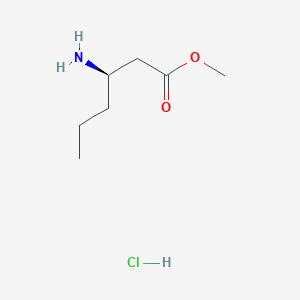
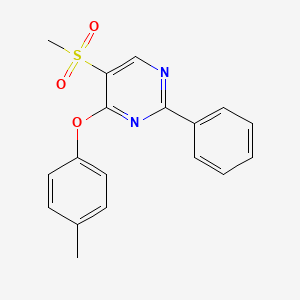
![1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/no-structure.png)
![2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2975206.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2975207.png)
![3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methylcycloheptyl)methyl]propanamide](/img/structure/B2975209.png)
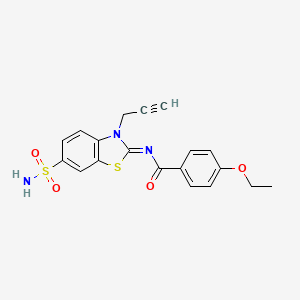

![5-amino-2-[(2,6-dichloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2975219.png)
